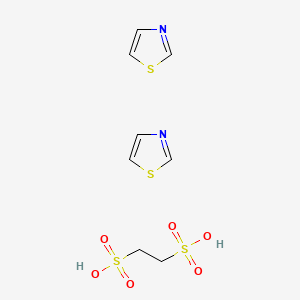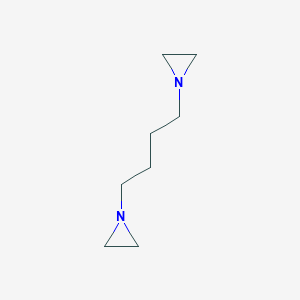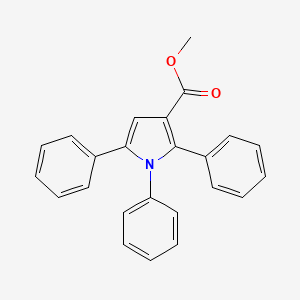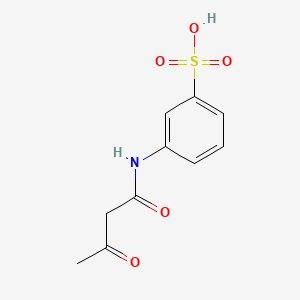
ethane-1,2-disulfonic acid;1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-disulfonic acid;1,3-thiazole is a compound that combines the properties of both ethane-1,2-disulfonic acid and 1,3-thiazole. Ethane-1,2-disulfonic acid is a diprotic sulfonic acid with strong acidic properties, while 1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethylene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the formation of the desired disulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the sulfonation process.
For the synthesis of 1,3-thiazole, a common method involves the cyclization of thioamides with α-haloketones or α-haloesters. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, to promote the cyclization process.
Industrial Production Methods
Industrial production of ethane-1,2-disulfonic acid often involves large-scale sulfonation reactors where ethylene is reacted with sulfur trioxide or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
1,3-Thiazole is produced industrially through the reaction of thioamides with α-haloketones or α-haloesters in large reactors. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.
1,3-Thiazole also participates in several types of reactions, such as:
Electrophilic substitution: It can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom.
Nucleophilic substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acids.
Substitution: Sulfonate esters, amides, and other derivatives.
Applications De Recherche Scientifique
Ethane-1,2-disulfonic acid;1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethane-1,2-disulfonic acid;1,3-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can further modulate its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one less carbon atom.
1,3-Propanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one additional carbon atom.
1,2,4-Thiadiazole: Similar to 1,3-thiazole but with an additional nitrogen atom in the ring.
Uniqueness
Ethane-1,2-disulfonic acid;1,3-thiazole is unique due to the combination of strong acidic properties from the disulfonic acid and the heterocyclic nature of the thiazole ring. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
31805-43-3 |
|---|---|
Formule moléculaire |
C8H12N2O6S4 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
ethane-1,2-disulfonic acid;1,3-thiazole |
InChI |
InChI=1S/2C3H3NS.C2H6O6S2/c2*1-2-5-3-4-1;3-9(4,5)1-2-10(6,7)8/h2*1-3H;1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
LGDQICCSLIWDKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=N1.C1=CSC=N1.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

